![molecular formula C21H18N2O2 B14431983 N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide CAS No. 79632-19-2](/img/structure/B14431983.png)
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of two phenyl groups and two amide groups attached to a bicyclo[2.2.1]hepta-2,5-diene core. The compound’s structure imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between cyclopentadiene and dimethyl acetylenedicarboxylate forms the bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, which is then converted to the corresponding amide through a series of steps involving esterification, reduction, and amidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
化学反応の分析
Types of Reactions
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism by which N2,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: A precursor in the synthesis of the target compound.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another related compound used in synthetic routes.
2,5-Norbornadiene: A structurally similar compound with different functional groups.
Uniqueness
N~2~,N~3~-Diphenylbicyclo[221]hepta-2,5-diene-2,3-dicarboxamide stands out due to its dual phenyl and amide functionalities, which impart unique chemical and biological properties
特性
CAS番号 |
79632-19-2 |
|---|---|
分子式 |
C21H18N2O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
2-N,3-N-diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide |
InChI |
InChI=1S/C21H18N2O2/c24-20(22-16-7-3-1-4-8-16)18-14-11-12-15(13-14)19(18)21(25)23-17-9-5-2-6-10-17/h1-12,14-15H,13H2,(H,22,24)(H,23,25) |
InChIキー |
LRYHZQBGAUDIOH-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(=C2C(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
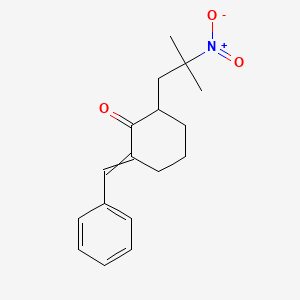
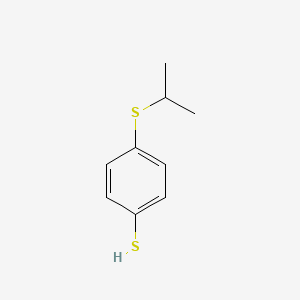



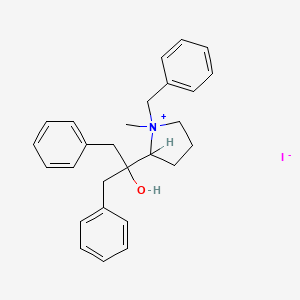
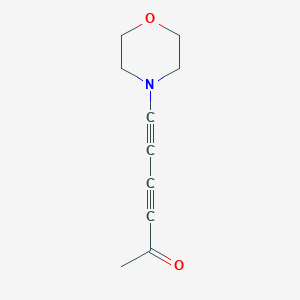
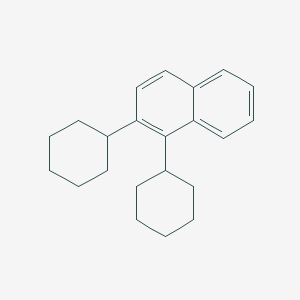
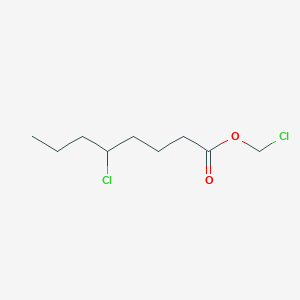
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
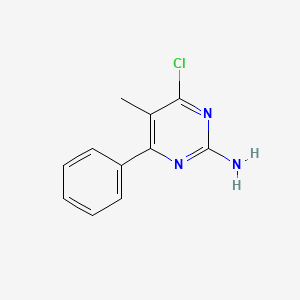
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
